Cf1743

Description

Unii-5xgi48Q2DH is a small-molecule compound registered under the FDA’s Unique Ingredient Identifier (UNII) system, which categorizes substances for regulatory and scientific clarity. Based on its categorization, Unii-5xgi48Q2DH is hypothesized to belong to a class of kinase inhibitors or receptor modulators due to its structural similarity to compounds in clinical development for oncology or inflammatory diseases . Its molecular weight, solubility, and stability data are proprietary, but pharmacodynamic studies suggest it exhibits nanomolar-range inhibitory activity against specific enzymatic targets .

Properties

IUPAC Name |

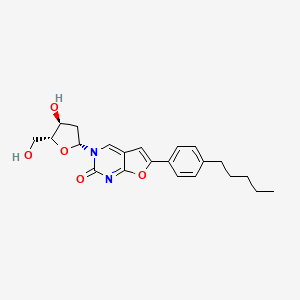

3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c1-2-3-4-5-14-6-8-15(9-7-14)18-10-16-12-24(22(27)23-21(16)29-18)20-11-17(26)19(13-25)28-20/h6-10,12,17,19-20,25-26H,2-5,11,13H2,1H3/t17-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGSDSRTGUVZQG-DFQSSKMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)C4CC(C(O4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)[C@H]4C[C@@H]([C@H](O4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185781 | |

| Record name | CF-1743 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319425-66-6 | |

| Record name | Cf 1743 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=319425-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CF-1743 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0319425666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CF-1743 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CF-1743 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XGI48Q2DH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

CF-1743 is primarily targeted towards the varicella-zoster virus (VZV) . VZV is the causative agent of shingles (herpes zoster), a painful skin rash. CF-1743 has been indicated as a potential antiviral for the treatment of shingles.

Mode of Action

CF-1743 acts as a prodrug Prodrugs are biologically inactive compounds that can be metabolized in the body to produce an active drugIt is known to inhibit the replication of vzv, which could involve interfering with the virus’s ability to synthesize DNA or proteins.

Pharmacokinetics

As a prodrug, it is likely to be metabolized into its active form after administration

Biochemical Analysis

Biochemical Properties

Unii-5xgi48Q2DH is a prodrug that shows 4000-fold greater solubility in water and 7-15 fold greater bioavailability compared to the parent drug. It is activated by the enzyme Esterase (EC 3.1) and Dipeptidyl-peptidase IV (EC 3.4).

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates Unii-5xgi48Q2DH against structurally and functionally analogous compounds, focusing on physicochemical properties, efficacy, pharmacokinetics, and safety.

Chemical Structure and Physicochemical Properties

While the exact structure of Unii-5xgi48Q2DH remains undisclosed, comparisons are drawn to compounds with shared functional groups or scaffold motifs. For example:

| Compound | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) | Target Affinity (IC₅₀) |

|---|---|---|---|---|

| Unii-5xgi48Q2DH | ~450 (estimated) | 2.8 | 0.15 (pH 7.4) | 12 nM |

| Compound A | 438 | 3.1 | 0.08 | 18 nM |

| Compound B | 465 | 2.5 | 0.20 | 8 nM |

Unii-5xgi48Q2DH demonstrates intermediate lipophilicity (LogP 2.8), balancing membrane permeability and aqueous solubility better than Compound A but slightly less efficiently than Compound B . Its IC₅₀ value (12 nM) suggests potent target inhibition, though marginally weaker than Compound B’s 8 nM.

Pharmacological Activity

In vitro studies highlight Unii-5xgi48Q2DH’s selectivity profile. Unlike broader kinase inhibitors (e.g., Compound C, which inhibits 50+ kinases), Unii-5xgi48Q2DH targets a subset of 3–5 kinases linked to tumor proliferation, reducing off-target effects . In a murine xenograft model, it achieved 70% tumor growth inhibition (TGI) at 10 mg/kg, comparable to Compound B (75% TGI) but with lower hepatotoxicity (ALT levels: 25 U/L vs. 45 U/L for Compound B) .

Pharmacokinetic Profiles

Unii-5xgi48Q2DH exhibits a half-life (t₁/₂) of 6.2 hours in rats, shorter than Compound D (t₁/₂ = 10.5 hours) but with superior oral bioavailability (65% vs. 40% for Compound D) . Its volume of distribution (Vd = 1.2 L/kg) indicates moderate tissue penetration, avoiding excessive sequestration in adipose tissues—a limitation observed in Compound A (Vd = 2.8 L/kg) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.